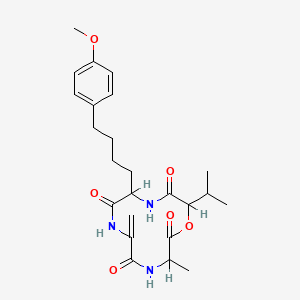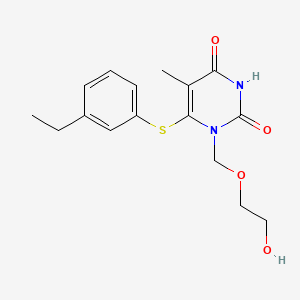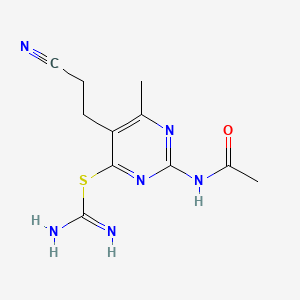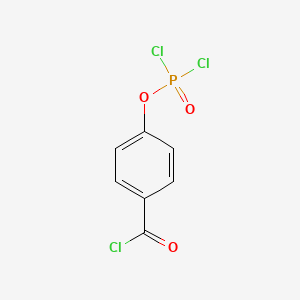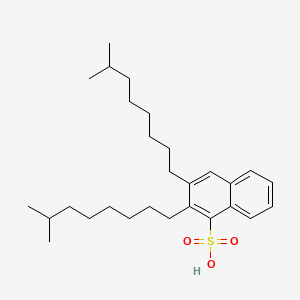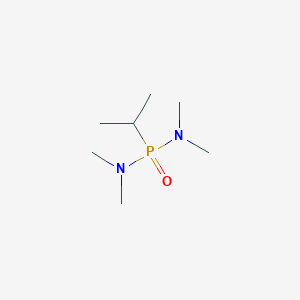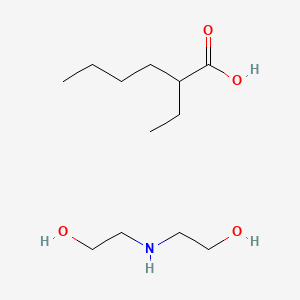
2-Ethylhexanoic acid diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid diethanolamine salt is a compound formed by the reaction of 2-ethylhexanoic acid with diethanolamine. . Diethanolamine is an organic compound with both amine and alcohol functional groups, making it versatile in various chemical reactions.
Preparation Methods
The synthesis of 2-ethylhexanoic acid diethanolamine salt typically involves the neutralization of 2-ethylhexanoic acid with diethanolamine. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure complete reaction and formation of the salt. Industrial production methods may involve continuous processes with precise control over reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
2-Ethylhexanoic acid diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Ethylhexanoic acid diethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a stabilizer for various chemical processes.
Biology: The compound can be used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: The compound is used in the production of coatings, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid diethanolamine salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It can also interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Ethylhexanoic acid diethanolamine salt can be compared with other similar compounds, such as:
2-Ethylhexanoic acid: The parent compound, which is widely used in the preparation of metal derivatives and as a catalyst in various reactions.
Diethanolamine: The amine component, which is versatile in various chemical reactions and used in the synthesis of different compounds.
Other metal ethylhexanoates: Compounds like tin(II) ethylhexanoate and cobalt(II) ethylhexanoate, which are used as catalysts and stabilizers in different industrial processes.
This compound is unique due to its combined properties of both 2-ethylhexanoic acid and diethanolamine, making it useful in a wide range of applications.
Properties
CAS No. |
68528-01-8 |
|---|---|
Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-ethylhexanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-3-5-6-7(4-2)8(9)10;6-3-1-5-2-4-7/h7H,3-6H2,1-2H3,(H,9,10);5-7H,1-4H2 |
InChI Key |
ZHAXWGOFOMWSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(CO)NCCO |
Related CAS |
68528-01-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


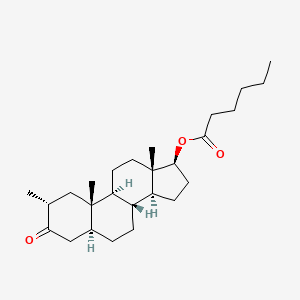
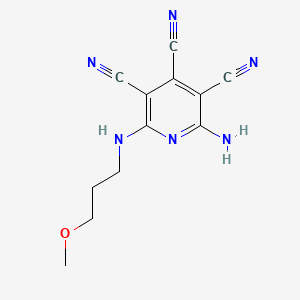
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
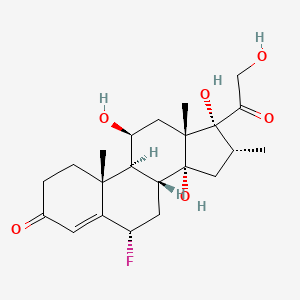
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
